molecular formula C8H8Cl2O4S2 B3033039 4,6-Dimethylbenzene-1,3-disulfonyl dichloride CAS No. 7338-26-3

4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Cat. No.: B3033039
CAS No.: 7338-26-3
M. Wt: 303.2 g/mol
InChI Key: RRCFMPZTPWMGJB-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring substituted with two methyl groups at the 4 and 6 positions. It is commonly used in various chemical synthesis processes due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride can be synthesized through the reaction of 4,6-dimethylbenzene-1,3-disulfonic acid with chlorosulfonic acid at elevated temperatures (150-160°C) . The reaction proceeds as follows: [ \text{4,6-Dimethylbenzene-1,3-disulfonic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 4,6-dimethylbenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify proteins by reacting with amino acid residues, thereby altering protein function and activity .

Comparison with Similar Compounds

  • 4-Methylbenzene-1,3-disulfonyl dichloride
  • 2,4-Dimethylbenzene-1,3-disulfonyl dichloride
  • Benzene-1,3-disulfonyl dichloride

Comparison: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its reactivity and steric properties compared to other similar compounds. This structural difference can affect the compound’s solubility, boiling point, and reactivity with nucleophiles, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCFMPZTPWMGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607539
Record name 4,6-Dimethylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-26-3
Record name 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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